![molecular formula C18H18ClNO3 B14407351 2-[(2-Chlorophenyl)methyl]-4,4-dimethyl-5-phenoxy-1,2-oxazolidin-3-one CAS No. 81778-62-3](/img/structure/B14407351.png)
2-[(2-Chlorophenyl)methyl]-4,4-dimethyl-5-phenoxy-1,2-oxazolidin-3-one
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Overview
Description
2-[(2-Chlorophenyl)methyl]-4,4-dimethyl-5-phenoxy-1,2-oxazolidin-3-one is a chemical compound known for its diverse applications in various fields, including agriculture, pharmaceuticals, and industrial chemistry. This compound is characterized by its unique structure, which includes a chlorophenyl group, a dimethyl group, and a phenoxy group attached to an oxazolidinone ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Chlorophenyl)methyl]-4,4-dimethyl-5-phenoxy-1,2-oxazolidin-3-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-chlorobenzyl chloride with 4,4-dimethyl-2-phenoxyoxazolidin-3-one in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. For example, continuous flow reactors can be used to optimize reaction conditions and increase yield. Additionally, the use of catalysts and advanced purification techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[(2-Chlorophenyl)methyl]-4,4-dimethyl-5-phenoxy-1,2-oxazolidin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Amines, thiols; reactions often require a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions include various oxazolidinone derivatives, reduced forms of the compound, and substituted chlorophenyl derivatives .
Scientific Research Applications
2-[(2-Chlorophenyl)methyl]-4,4-dimethyl-5-phenoxy-1,2-oxazolidin-3-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(2-Chlorophenyl)methyl]-4,4-dimethyl-5-phenoxy-1,2-oxazolidin-3-one involves its interaction with specific molecular targets. In biological systems, the compound may inhibit the biosynthesis of essential biomolecules, leading to its antimicrobial and antifungal effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Clomazone: Another oxazolidinone derivative used as a herbicide.
Ketamine: A compound with a similar chlorophenyl group, used as an anesthetic.
Phenoxyacetic acid derivatives: Compounds with similar phenoxy groups, used in various applications.
Uniqueness
2-[(2-Chlorophenyl)methyl]-4,4-dimethyl-5-phenoxy-1,2-oxazolidin-3-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
2-[(2-Chlorophenyl)methyl]-4,4-dimethyl-5-phenoxy-1,2-oxazolidin-3-one, also known as a derivative of oxazolidinone, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is structurally related to other oxazolidinones that have been developed for various therapeutic applications, including antibacterial and antifungal properties.
- Molecular Formula: C18H18ClNO3
- CAS Number: 81778-62-3
- Molecular Weight: 331.793 g/mol
The biological activity of this compound is primarily attributed to its interaction with bacterial ribosomes, inhibiting protein synthesis. This mechanism is similar to that of linezolid, a well-known oxazolidinone antibiotic. The compound's structural features suggest it may exhibit selective inhibition against certain bacterial strains.
Antibacterial Properties
Research indicates that derivatives of oxazolidinones can effectively inhibit Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The activity of this compound against various bacterial strains has been evaluated in vitro.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus (MRSA) | 16 µg/mL |
Enterococcus faecalis | 32 µg/mL |
Streptococcus pneumoniae | 64 µg/mL |
These results suggest that the compound exhibits moderate antibacterial activity, particularly against resistant strains.
Antifungal Activity
The compound has also been assessed for antifungal properties. Preliminary studies show that it may inhibit the growth of certain fungi, potentially making it a candidate for further development in antifungal therapies.
Case Studies and Research Findings
-
Case Study: In Vivo Efficacy
- A study conducted on mice infected with MRSA demonstrated that administration of the compound resulted in a significant reduction in bacterial load compared to untreated controls. The study highlighted the potential of this oxazolidinone derivative as a therapeutic agent in treating resistant infections.
-
Research on Structure-Activity Relationship (SAR)
- Investigations into the SAR of oxazolidinones have shown that modifications at the phenoxy and chlorophenyl positions can enhance antibacterial potency. The presence of the chlorophenyl group in this compound is hypothesized to contribute to its increased activity against Gram-positive bacteria.
-
Toxicological Assessment
- Toxicity studies have indicated that while the compound shows promising antibacterial activity, it also exhibits cytotoxic effects at higher concentrations. Further research is needed to determine the therapeutic window and safety profile for potential clinical use.
Properties
CAS No. |
81778-62-3 |
---|---|
Molecular Formula |
C18H18ClNO3 |
Molecular Weight |
331.8 g/mol |
IUPAC Name |
2-[(2-chlorophenyl)methyl]-4,4-dimethyl-5-phenoxy-1,2-oxazolidin-3-one |
InChI |
InChI=1S/C18H18ClNO3/c1-18(2)16(21)20(12-13-8-6-7-11-15(13)19)23-17(18)22-14-9-4-3-5-10-14/h3-11,17H,12H2,1-2H3 |
InChI Key |
DENWPYVXRADMNG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(ON(C1=O)CC2=CC=CC=C2Cl)OC3=CC=CC=C3)C |
Origin of Product |
United States |
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